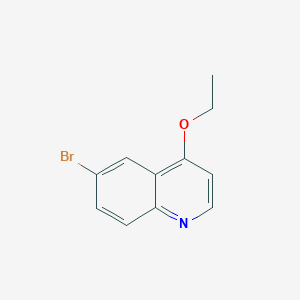

6-Bromo-4-ethoxyquinoline

CAS No.:

Cat. No.: VC14444253

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO |

|---|---|

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 6-bromo-4-ethoxyquinoline |

| Standard InChI | InChI=1S/C11H10BrNO/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3 |

| Standard InChI Key | FKFIVGLCKOWGFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C2C=C(C=CC2=NC=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-bromo-4-ethoxyquinoline consists of a quinoline core substituted with a bromine atom at the 6-position and an ethoxy group (-OCHCH) at the 4-position. This arrangement confers distinct electronic and steric properties that influence its reactivity and interactions with biological targets. The compound’s IUPAC name, 6-bromo-4-ethoxyquinoline, reflects these substituents’ positions unambiguously.

Table 1: Key Molecular Properties of 6-Bromo-4-ethoxyquinoline

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 6-bromo-4-ethoxyquinoline |

| Canonical SMILES | CCOC1=C2C=C(C=CC2=NC=C1)Br |

| InChI Key | FKFIVGLCKOWGFZ-UHFFFAOYSA-N |

| PubChem CID | 58615398 |

The bromine atom enhances the compound’s electrophilic character, making it susceptible to nucleophilic substitution reactions, while the ethoxy group contributes to its lipophilicity, potentially improving membrane permeability in biological systems. The planar quinoline ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical to its pharmacological activity.

Synthesis and Analytical Characterization

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

NMR: Peaks corresponding to the ethoxy group’s methylene ( 4.1–4.3 ppm) and methyl ( 1.4–1.6 ppm) protons are characteristic.

-

NMR: The quinoline carbons and substituents are resolved between 100–160 ppm.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Quinoline Derivatives

| Compound | Substituents | Key Biological Activity |

|---|---|---|

| 6-Bromo-4-ethoxyquinoline | 6-Br, 4-OCHCH | Antimicrobial, Anticancer |

| 6-Chloro-4-methoxyquinoline | 6-Cl, 4-OCH | Antimalarial |

| 7-Fluoro-4-ethoxyquinoline | 7-F, 4-OCHCH | Antiviral |

The bromine atom in 6-bromo-4-ethoxyquinoline provides greater steric bulk and electronegativity compared to chlorine or fluorine, potentially enhancing target binding affinity but reducing metabolic stability.

Future Directions and Challenges

Despite its promise, several gaps in knowledge must be addressed:

-

Toxicological Profiles: Acute and chronic toxicity studies in preclinical models are essential.

-

Structure-Activity Relationships (SAR): Systematic modification of the ethoxy and bromine groups could optimize potency and selectivity.

-

Synthetic Scalability: Developing cost-effective, high-yield synthesis routes is critical for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume